molecular formula C11H14INO2 B2555804 Ethyl [(4-iodo-2-methylphenyl)amino]acetate CAS No. 415715-69-4

Ethyl [(4-iodo-2-methylphenyl)amino]acetate

Cat. No.: B2555804
CAS No.: 415715-69-4
M. Wt: 319.142
InChI Key: JDHKJWNKLTWKDG-UHFFFAOYSA-N
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Description

Ethyl [(4-iodo-2-methylphenyl)amino]acetate (CAS: 415715-69-4, MFCD00455150) is an ethyl ester derivative featuring a substituted phenylaminoacetate backbone. Its structure comprises a 4-iodo-2-methylphenyl group attached to an aminoacetate moiety (NH-CH₂-COOCH₂CH₃).

Preparation Methods

The synthesis of Ethyl [(4-iodo-2-methylphenyl)amino]acetate typically involves the reaction of 4-iodo-2-methylaniline with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl [(4-iodo-2-methylphenyl)amino]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, the amino group can be oxidized to a nitro group using strong oxidizing agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Biochemical Research

2.1 Inhibitor of Protein Kinases

Recent studies have highlighted the compound's role as a selective inhibitor of MEK1 and MEK2 protein kinases, which are critical in the signaling pathways associated with various proliferative diseases, including cancer. The inhibition of these kinases can disrupt abnormal cellular signaling that leads to uncontrolled cell growth .

Case Study : A study demonstrated that derivatives of similar compounds effectively inhibited MEK kinases, suggesting that ethyl [(4-iodo-2-methylphenyl)amino]acetate could be explored for therapeutic applications against cancers characterized by Ras mutations, which are prevalent in many tumors .

Pharmaceutical Applications

3.1 Drug Development

The compound is being investigated for its potential use in drug formulations targeting proliferative diseases. Its structure allows for modifications that can enhance potency and selectivity against specific cancer types.

Table 1: Comparison of Similar Compounds in Cancer Research

Compound NameTarget KinaseInhibition TypeReference
This compoundMEK1/MEK2Selective Inhibitor
4-Bromo phenyl derivativesMEK1/MEK2Non-selective
Other anilino derivativesVariousMixed inhibition

Biomedical Applications

4.1 Clinical Diagnostics

This compound is utilized in clinical diagnostics for its biochemical properties, which can be leveraged in assays to measure kinase activity or to screen for inhibitors in drug discovery processes .

Environmental Impact Studies

Research has also indicated that compounds like this compound may play a role in environmental studies, particularly in assessing the impact of pharmaceutical contaminants on ecosystems. Its stability and persistence make it a candidate for such studies .

Mechanism of Action

The mechanism of action of Ethyl [(4-iodo-2-methylphenyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use in research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular formulas, and applications of Ethyl [(4-iodo-2-methylphenyl)amino]acetate and its analogs:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Applications/Features References
This compound 4-iodo, 2-methylphenyl, aminoacetate C₁₁H₁₄INO₂ 415715-69-4 Discontinued; pharma intermediates
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-methoxyphenyl, oxoacetate C₁₁H₁₂NO₄ 18522-99-1 Pharma intermediates, synthesis reagents
Ethyl 2-[(4-chloro-2-benzoylphenyl)amino]-2-oxoacetate 4-chloro, 2-benzoylphenyl, oxoacetate C₁₇H₁₄ClNO₄ 19144-20-8 Specialty synthesis, heterocyclic chemistry
Ethyl 2-(4-iodoanilino)acetate 4-iodophenyl, aminoacetate C₁₀H₁₂INO₂ 14108-76-0 Halogenated intermediates
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate Thiazole ring, phenyl substituent C₁₃H₁₃N₃O₂S N/A Bioactive compound research
Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate Thiazole, hydroxyimino group C₇H₁₀N₄O₃S 64485-82-1 Antimicrobial research

Key Comparative Insights

Halogen Substituents

  • Iodo vs. However, iodine’s larger atomic radius may increase steric hindrance .

Functional Group Modifications

  • Oxoacetate vs. Aminoacetate: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS: 18522-99-1) contains a ketone group, increasing electrophilicity compared to the aminoacetate backbone of the target compound. This difference may influence reactivity in nucleophilic substitution or condensation reactions .
  • Heterocyclic Integration : Thiazole-containing derivatives (e.g., CAS: 64485-82-1) exhibit enhanced bioactivity profiles, such as antimicrobial or enzyme inhibition properties, due to the thiazole ring’s electron-rich nature and planar geometry .

Pharmaceutical Relevance

  • The discontinued status of this compound suggests challenges in synthesis scalability or regulatory hurdles, whereas methoxy- and chloro-substituted analogs remain actively used in drug discovery pipelines .

Biological Activity

Ethyl [(4-iodo-2-methylphenyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C11H12INO2\text{C}_11\text{H}_{12}\text{I}\text{N}\text{O}_2

This compound features an ethoxycarbonyl group, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, similar to other aromatic amines which have shown inhibitory effects on kinases and other targets involved in cancer progression .
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. This is particularly significant for compounds that can modulate signaling pathways related to cell growth and survival .
  • Anti-inflammatory Properties : The presence of the ethoxycarbonyl group is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

A study conducted on the antiproliferative effects of this compound revealed significant activity against various cancer cell lines. The IC50 values were determined through MTT assays, demonstrating the compound's ability to inhibit cell growth in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of angiogenesis

Case Studies

  • Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of related compounds indicated that modifications to the aromatic ring could enhance the anticancer properties of this compound. The study emphasized the importance of iodine substitution for increasing potency against specific cancer types .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl [(4-iodo-2-methylphenyl)amino]acetate, and how can reaction efficiency be optimized?

  • Methodology :

  • Amination-Esterification : Start with 4-iodo-2-methylaniline and ethyl chloroacetate. Use a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to chloroacetate) and temperature (80–100°C). Post-reaction, purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), aromatic protons (δ 6.5–7.5 ppm for the substituted phenyl ring), and the NH group (δ 5.0–5.5 ppm, broad singlet). Compare with reference spectra of similar phenylacetate derivatives .
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1550 cm⁻¹). Use FTIR with KBr pellets for solid samples .

Q. What solvent systems are optimal for solubility studies and chromatographic separation?

  • Methodology :

  • Solubility : Ethyl acetate (polarity index 0.228) is suitable for extraction due to moderate polarity. Test solubility in DMSO for biological assays .
  • HPLC/GC-MS : Use C18 columns with acetonitrile/water (70:30) gradients. For GC-MS, derivatize with BSTFA to improve volatility .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (8:2). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELX-97 for structure solution (direct methods) and SHELXL for refinement. Validate with R-factor (<5%) and electron density maps .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%). Replicate experiments with independent batches.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (ANOVA, t-tests). Consider structural analogs (e.g., phenylacetate derivatives) to identify SAR trends .

Q. What strategies mitigate interference from iodine substituents in mass spectrometric analysis?

  • Methodology :

  • ESI-MS : Use negative-ion mode to reduce fragmentation. Add ammonium acetate (1 mM) to enhance ionization.
  • High-Resolution MS : Calibrate with perfluorokerosene (PFK) for accurate mass determination. Monitor for iodine-specific isotopes (e.g., ¹²⁷I) .

Q. Data Interpretation and Validation

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein structures (PDB IDs). Parameterize the ligand with GAFF force fields. Validate binding poses via MD simulations (GROMACS, 100 ns) .
  • QSAR : Derive descriptors (logP, polar surface area) using ChemAxon. Corrogate with experimental bioactivity data .

Q. What analytical approaches validate the compound’s stability under varying storage conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (peak area reduction <5%) .
  • Arrhenius Analysis : Calculate shelf life at 25°C using activation energy (Eₐ) from accelerated stability data .

Properties

IUPAC Name

ethyl 2-(4-iodo-2-methylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKJWNKLTWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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